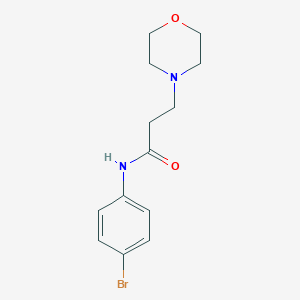![molecular formula C18H20N2O3 B248195 N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide](/img/structure/B248195.png)
N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide, commonly known as MDMA, is a synthetic drug that is chemically similar to both stimulants and hallucinogens. It is commonly referred to as ecstasy or molly and is often used recreationally for its euphoric and empathogenic effects. However, MDMA also has potential scientific research applications due to its unique mechanism of action and biochemical and physiological effects.
Mécanisme D'action
MDMA works by increasing the release and blocking the reuptake of serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitters, MDMA also increases heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has advantages and limitations for use in lab experiments. Its unique mechanism of action and biochemical effects make it a valuable tool for studying the brain and behavior. However, its potential for abuse and neurotoxicity make it a challenging substance to work with.
Orientations Futures
There are several potential future directions for MDMA research. One area of interest is exploring its potential therapeutic applications in treating addiction, particularly to substances such as alcohol and opioids. Additionally, researchers may investigate the long-term effects of MDMA use on the brain and behavior, as well as potential ways to mitigate its negative effects. Finally, there is potential for MDMA to be used as a tool for enhancing social connection and empathy in healthy individuals, which could have implications for improving interpersonal relationships and reducing social isolation.
Méthodes De Synthèse
MDMA is synthesized by combining safrole, a natural oil derived from the sassafras tree, with various chemicals such as hydrochloric acid, methylamine, and formic acid. The synthesis process is complex and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
MDMA has been studied for its potential therapeutic applications in treating various mental health disorders such as PTSD, anxiety, and depression. It has been shown to increase feelings of empathy and social connection, which may be beneficial in therapy settings. Additionally, MDMA has been studied for its potential to enhance psychotherapy sessions by reducing fear and anxiety and increasing emotional openness.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide |
InChI |
InChI=1S/C18H20N2O3/c1-20(12-14-5-3-2-4-6-14)10-9-18(21)19-15-7-8-16-17(11-15)23-13-22-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
Clé InChI |
HNNHNRDDZWGPAT-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)NC1=CC2=C(C=C1)OCO2)CC3=CC=CC=C3 |
SMILES canonique |
CN(CCC(=O)NC1=CC2=C(C=C1)OCO2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



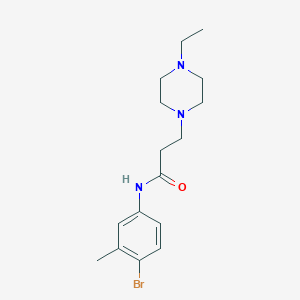
![N-(4-bromo-3-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B248114.png)
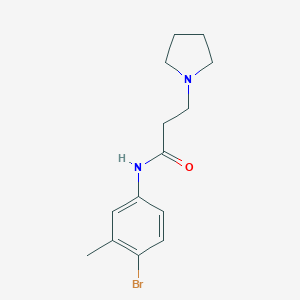
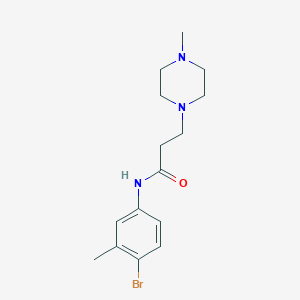
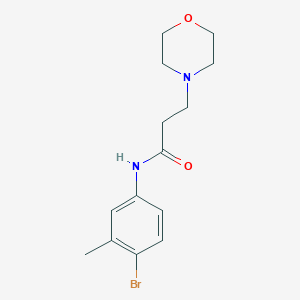
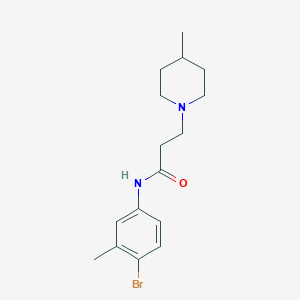
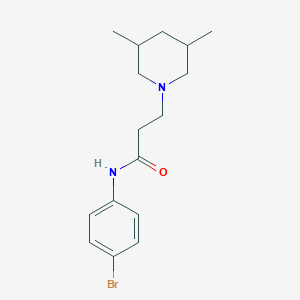
![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)
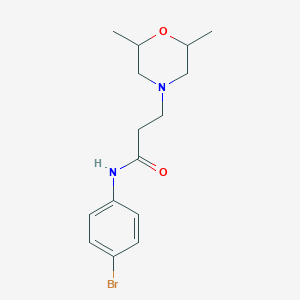
![N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248125.png)
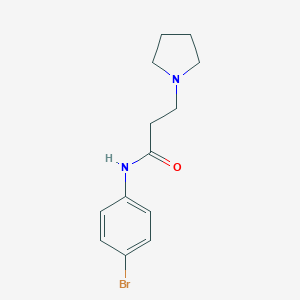
![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)
